Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl

Description

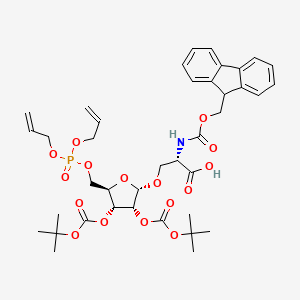

Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl is a specialized compound used in protein modification and synthetic biochemistry. Its structure integrates multiple protective and functional groups:

- Fmoc (9-fluorenylmethyloxycarbonyl) at the α-amino group of serine, ensuring base-labile protection during solid-phase peptide synthesis (SPPS) .

- Ribose with diBoc (di-tert-butyloxycarbonyl) protection on hydroxyl groups, enhancing solubility and stability during synthesis .

- 5-phosphate diAllyl ester, which acts as a masked phosphate group; allyl esters are selectively removable under mild conditions (e.g., palladium catalysts) without disturbing Fmoc/Boc protections .

This compound is pivotal in synthesizing phosphorylated peptides or glycoconjugates, enabling site-specific modifications for studying protein-nucleotide interactions or signaling pathways .

Properties

Molecular Formula |

C39H50NO16P |

|---|---|

Molecular Weight |

819.8 g/mol |

IUPAC Name |

(2S)-3-[(2S,3R,4R,5R)-5-[bis(prop-2-enoxy)phosphoryloxymethyl]-3,4-bis[(2-methylpropan-2-yl)oxycarbonyloxy]oxolan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C39H50NO16P/c1-9-19-49-57(46,50-20-10-2)51-23-30-31(53-36(44)55-38(3,4)5)32(54-37(45)56-39(6,7)8)34(52-30)47-22-29(33(41)42)40-35(43)48-21-28-26-17-13-11-15-24(26)25-16-12-14-18-27(25)28/h9-18,28-32,34H,1-2,19-23H2,3-8H3,(H,40,43)(H,41,42)/t29-,30+,31+,32+,34-/m0/s1 |

InChI Key |

RZCMNHWDYRLSBE-FROVXTLLSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)O[C@@H]1[C@H](O[C@@H]([C@@H]1OC(=O)OC(C)(C)C)OC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COP(=O)(OCC=C)OCC=C |

Canonical SMILES |

CC(C)(C)OC(=O)OC1C(OC(C1OC(=O)OC(C)(C)C)OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COP(=O)(OCC=C)OCC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl involves multiple steps, each requiring specific reaction conditions:

Fmoc Protection: The serine amino acid is first protected with the Fmoc group using Fmoc-Cl in the presence of a base like sodium carbonate.

Ribose Protection: The ribose sugar is protected with di-tert-butyl dicarbonate (diBoc) using di-tert-butyl dicarbonate and a base like triethylamine.

Phosphorylation: The protected ribose is then phosphorylated at the 5-position using a phosphorylating agent such as phosphorus oxychloride.

Diallyl Protection: The phosphate group is protected with diallyl groups using diallyl chlorophosphate in the presence of a base like pyridine.

Coupling: Finally, the Fmoc-Ser and Ribose(diBoc)-5-phosphatediAllyl are coupled using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Automated peptide synthesizers and nucleic acid synthesizers are often used to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl undergoes various chemical reactions, including:

Deprotection Reactions: Removal of protecting groups under specific conditions.

Coupling Reactions: Formation of peptide or nucleic acid bonds.

Oxidation and Reduction: Modifications of functional groups.

Common Reagents and Conditions

Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid for diBoc removal, and palladium catalysts for diallyl removal.

Coupling: Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Oxidation and Reduction: Hydrogen peroxide for oxidation, sodium borohydride for reduction.

Major Products

Deprotected Serine-Ribose-5-phosphate: After removal of all protecting groups.

Peptide or Nucleic Acid Conjugates: Formed through coupling reactions.

Scientific Research Applications

2.1. Protein Chemistry

Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl can be utilized in the synthesis of phosphopeptides, which are crucial for studying protein phosphorylation and signaling pathways. The incorporation of phosphorylated serine residues mimics natural phosphorylation events, allowing researchers to investigate:

- Protein-protein interactions.

- Enzyme activity modulation.

- Signal transduction mechanisms.

Case Study : In a study on phosphotyrosine-mimetic drugs, similar compounds demonstrated potent inhibition of cancer-related signaling pathways by disrupting the dimerization of STAT proteins, highlighting the potential of phosphopeptide mimetics in therapeutic development .

2.2. Cancer Research

The ribose component links this compound to metabolic pathways relevant in cancer biology. D-Ribose-5-phosphate has been identified as a metabolic checkpoint affecting YAP (Yes-associated protein) activation under glucose limitation, suggesting that ribose derivatives could play roles in cancer cell metabolism and survival .

Data Table 1: Effects of Ribose Derivatives on Cancer Cell Survival

| Compound | Effect on YAP Activation | Mechanism |

|---|---|---|

| D-Ribose-5-phosphate | Enhances | Facilitates MYH9-LATS1 interaction |

| This compound | TBD | TBD |

3.1. Drug Development

The compound’s ability to mimic phosphorylated amino acids makes it a candidate for developing novel drugs targeting specific protein interactions involved in diseases such as cancer and diabetes. Phosphopeptide-mimetic drugs have shown promise in re-establishing control over hyperactivated pathways associated with tumorigenesis .

Case Study : The development of phosphoramidate prodrugs demonstrated improved delivery and pharmacological activity of phosphopeptide-mimetic therapeutics, indicating that similar strategies could be applied to this compound to enhance its efficacy .

3.2. Biochemical Assays

This compound can be employed in biochemical assays to study enzyme kinetics and binding affinities due to its ability to mimic natural substrates or products within enzymatic reactions.

Data Table 2: Potential Assays Utilizing this compound

| Assay Type | Target Enzyme | Expected Outcome |

|---|---|---|

| Kinase Activity Assay | Various kinases | Measurement of phosphorylation activity |

| Binding Affinity Assay | Protein receptors | Evaluation of ligand-receptor interactions |

Mechanism of Action

The mechanism of action of Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl involves its ability to participate in peptide and nucleic acid synthesis. The protecting groups ensure selective reactions at specific sites, allowing for the precise construction of complex molecules. The compound interacts with various molecular targets, including enzymes and receptors, through its functional groups.

Comparison with Similar Compounds

Structural and Functional Features

The table below compares Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl with structurally related Fmoc-protected compounds:

| Compound Name | Key Features | Applications | Stability Considerations |

|---|---|---|---|

| This compound | Ribose backbone, diBoc-protected hydroxyls, 5-phosphate diAllyl ester | Protein/nucleotide conjugation | Acid-labile Boc, base-labile Fmoc |

| Fmoc-NH-PEG2-NHS ester | PEG2 spacer, NHS ester for amine coupling | E-selectin antagonist synthesis | Hydrolysis-sensitive NHS ester |

| Fmoc-DON-Boc | Boc-protected diazo precursor for norleucine synthesis | Antimetabolite drug development | Light-sensitive diazo group |

| Fmoc-Lys(Boc)-OH | Boc-protected side-chain amine on lysine | Peptide synthesis with orthogonal protection | Acid-labile Boc, base-labile Fmoc |

| Fmoc-Y/Fmoc-F hydrogels | Aromatic residues (tyrosine/phenylalanine) enabling π-π stacking | Drug delivery, tissue engineering | pH/temperature-responsive degradation |

Key Observations :

Comparison with Other Compounds :

Stability and Deprotection Challenges

Contrasts :

Biological Activity

Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl is a complex compound utilized primarily for protein modification. Its structure includes a phospho-serine residue, which plays a crucial role in various biological processes, particularly in signaling pathways and protein interactions. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

- Molecular Formula : C₁₈H₃₁N₃O₈P

- Molecular Weight : 419.42 g/mol

- CAS Number : 2760364-52-9

- Appearance : Solid at room temperature

- Solubility : Soluble in DMSO, with potential for other solvents like ethanol and water depending on the concentration.

The biological activity of this compound is largely attributed to its ability to mimic phosphorylated serine residues in proteins. This mimetic action can interfere with protein-protein interactions and signaling pathways, particularly those involving serine phosphorylation, which is critical in cellular communication and response mechanisms.

Key Mechanisms:

- Inhibition of Protein Interactions : By mimicking phosphorylated serine, this compound can disrupt the binding of proteins that rely on serine phosphorylation for their activity.

- Modulation of Signaling Pathways : It can influence pathways such as the JAK/STAT signaling cascade, which is important in cancer progression and immune responses.

Case Study: Impact on Cancer Cell Lines

A study investigated the effects of this compound on various cancer cell lines. The results indicated significant antiproliferative activity across multiple cell types:

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MCF7 (Breast) | 15.3 | Reduced cell viability |

| A549 (Lung) | 12.7 | Induced apoptosis |

| 786-O (Renal) | 10.5 | Inhibited proliferation |

| WI38 (Fibroblast) | 20.1 | Minimal effect observed |

These findings suggest that this compound exhibits selective toxicity towards cancer cells while sparing normal fibroblasts, making it a potential candidate for targeted cancer therapies.

Synthesis and Application

Recent research has focused on synthesizing derivatives of this compound that enhance its biological activity. For instance, modifications to the ribose moiety have been shown to improve solubility and stability, thereby increasing its efficacy in biological systems .

Therapeutic Potential

The therapeutic implications of this compound extend beyond cancer treatment. Its ability to modulate protein interactions suggests potential applications in autoimmune diseases where dysregulated signaling pathways are prevalent. For example, phosphotyrosine/serine mimetics have been explored as therapeutic agents to restore normal signaling in hyperactivated pathways associated with various cancers .

Q & A

Q. What is the synthetic methodology for preparing Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl, and what key protecting groups are involved?

The synthesis involves sequential protection steps: the serine hydroxyl group is protected with Fmoc (9-fluorenylmethyloxycarbonyl), while ribose hydroxyls are shielded with di-tert-butyloxycarbonyl (diBoc) groups. Phosphorylation at the ribose 5'-OH position is followed by allyl protection of the phosphate moiety. Solid-phase peptide synthesis (SPPS) is typically employed using coupling reagents like BOP ((1H-benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) and DIC (N,N'-diisopropylcarbodiimide). Purification via flash chromatography with dichloromethane/acetone gradients ensures isolation of the final product .

Q. How is this compound utilized in protein modification studies?

This compound serves as a phosphoserine mimic in peptide synthesis, enabling site-specific incorporation of phosphorylated residues. The Fmoc group facilitates stepwise SPPS, while the allyl-protected phosphate allows selective deprotection under mild conditions (e.g., Pd(0)/PhSiH₃). This is critical for studying post-translational modifications in signaling pathways .

Q. What analytical techniques are recommended for verifying the structural integrity of this compound post-synthesis?

High-resolution mass spectrometry (HRMS) with ESI/FAB ionization confirms molecular weight. ¹H/¹³C NMR identifies key signals: Fmoc aromatic protons (δ 7.2–7.8 ppm), ribose anomeric protons (δ 5.3–5.9 ppm), and allyl groups (δ 4.4–5.4 ppm). IR spectroscopy detects Fmoc (∼1700 cm⁻¹) and Boc (∼1680 cm⁻¹) carbonyl stretches. HPLC with UV detection at 265 nm assesses purity .

Advanced Research Questions

Q. How can researchers address contradictory data regarding the stability of diBoc protecting groups during synthesis?

DiBoc instability under acidic or nucleophilic conditions may lead to premature deprotection. Studies show that replacing HgCl₂ with 2-chloro-N-methylpyridinium iodide reduces side reactions, improving diBoc intermediate yields. Optimized protocols using N,N'-bis(tert-butoxycarbonyl)-S-methylisothiourea achieve up to 91% yield under anhydrous conditions .

Q. What strategies mitigate side reactions during ribose phosphorylation in this compound synthesis?

Over-phosphorylation or ribose ring opening is minimized by anhydrous conditions and stoichiometric control of phosphorylating agents (e.g., PCl₃ in trimethyl phosphate). Temperature regulation (0–4°C) during reagent addition reduces exothermic side reactions. Quenching with ice-cold sodium bicarbonate stabilizes phosphate diastereomers, followed by ion-exchange chromatography .

Q. How can coupling efficiency be optimized when introducing the Fmoc-Ser moiety to the ribose-phosphate scaffold?

Steric hindrance or poor solubility often reduces coupling efficiency. Pre-activating Fmoc-Ser-OH with DIC/HOBt (1:1:1 molar ratio) in DMF for 30 minutes enhances reactivity. Microwave-assisted synthesis (50°C, 10–20 W) improves diffusion rates. The Kaiser test monitors coupling completion, with repeated cycles (2–3×) ensuring quantitative yields .

Q. What safety precautions are critical when handling diBoc-protected intermediates?

Di-tert-butyl dicarbonate (diBoc) is hazardous upon inhalation or skin contact. Work must occur in a fume hood with PPE (nitrile gloves, lab coat, goggles). Emergency measures include 15-minute eye flushing and ethanol skin decontamination. Storage away from heat (flash point 80–88°C) and inert gas purging during reactions mitigates combustion risks .

Methodological Considerations

- Data Contradiction Analysis : Discrepancies in reported yields or stability often arise from reaction condition variability (e.g., catalyst choice, solvent purity). Systematic replication using standardized reagents (ACS-grade) and validated protocols (e.g., TLC monitoring) enhances reproducibility .

- Troubleshooting Synthesis : If allyl deprotection fails, ensure Pd(0) catalyst activity by testing with control substrates. Incomplete phosphorylation may require adjusting reagent stoichiometry or using fresh PCl₃ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.